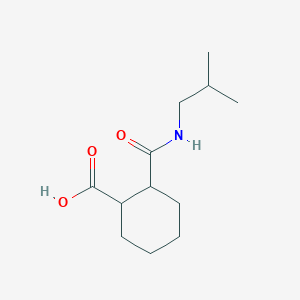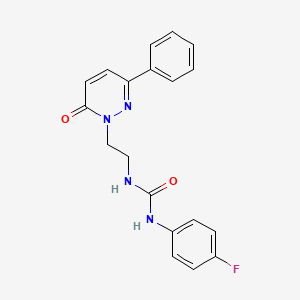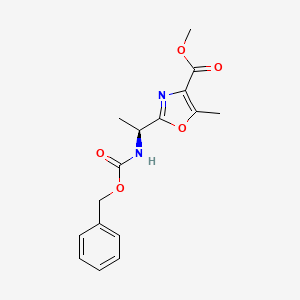
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutylcarbamoyl-cyclohexanecarboxylic acid is a biochemical compound with the molecular formula C12H21NO3 and a molecular weight of 277.30 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.3 . Its IUPAC name is 2-[(isobutylamino)carbonyl]cyclohexanecarboxylic acid .Wissenschaftliche Forschungsanwendungen
Biotechnological Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass Lactic acid is significantly produced through the fermentation of sugars present in biomass. It serves as a feedstock for green chemistry, enabling the production of various chemicals such as pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. This demonstrates the potential of lactic acid derivatives, possibly including compounds similar to 2-Isobutylcarbamoyl-cyclohexanecarboxylic acid, in sustainable chemistry applications (Gao, Ma, & Xu, 2011).
Role in Nutrition and Metabolism
Isoacids in Ruminant Nutrition Isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, are produced in the digestive tracts of ruminants and are crucial for the biosynthesis of amino acids and higher branched-chain volatile fatty acids. They have a general positive influence on microbial fermentation in the rumen, indicating the importance of branched-chain and cyclohexane carboxylic acid derivatives in animal nutrition and metabolic regulation (Andries, Buysse, Brabander, & Cottyn, 1987).
Microbial Production and Bio-based Economy
Microbial Production of Volatile Fatty Acids The microbial production of volatile fatty acids (VFAs), such as acetic acid, propionic acid, butyric acid, isobutyric acid, and isovaleric acid, from biomass presents an environmentally friendly alternative to petroleum-based VFAs. These compounds are used as building blocks for a variety of industrial chemicals, highlighting the potential for microbial routes to contribute to the bio-based economy (Bhatia & Yang, 2017).
Advanced Materials from Biopolymers
Physical and Mechanical Properties of PLA in Applications Poly(lactic acid) (PLA) is a biodegradable polyester with extensive applications in medical and industrial fields. Research on PLA's mechanical and physical properties is crucial for its stability, processability, and suitability for specific requirements. This research area showcases the importance of understanding and improving the properties of biopolymers, potentially including derivatives of this compound, for widespread applications (Farah, Anderson, & Langer, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylpropylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDLTLNVUIGTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)

![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)


![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2683858.png)

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)

![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2683865.png)